molecular formula C18H21NO5S B497964 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid CAS No. 927637-96-5

4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid

Cat. No.: B497964
CAS No.: 927637-96-5
M. Wt: 363.4g/mol
InChI Key: VNMYODFQLYKUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is a chemical compound supplied for research purposes. It features a molecular formula of C18H21NO5S and a molecular weight of 363.4 g/mol . The compound's structure consists of a benzoic acid group linked via a sulfonamide bridge to a substituted aromatic ring containing isopropyl, methoxy, and methyl functional groups . This specific arrangement suggests potential for applications in medicinal chemistry and chemical biology, particularly as a building block for the synthesis of more complex molecules or in the study of sulfonamide-based inhibitors. As a reagent with a carboxylic acid handle, it may be suitable for coupling reactions to create amides or esters for probe development. This product is intended for laboratory research by qualified personnel. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)9-12(15)3)25(22,23)19-14-7-5-13(6-8-14)18(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMYODFQLYKUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The critical intermediate for this compound is 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride , synthesized via electrophilic sulfonation. The substituted benzene derivative (5-isopropyl-2-methoxy-4-methylbenzene) reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions.

Reaction Conditions

  • Temperature : 5–10°C to minimize side reactions.

  • Molar Ratio : 1:5–8 (benzene derivative : ClSO₃H).

  • Duration : 6–9 hours for complete sulfonation.

Post-reaction, the sulfonyl chloride is isolated by quenching in ice water, yielding a solid precipitate. This intermediate is highly reactive and requires immediate use in subsequent steps to prevent hydrolysis.

Sulfonamidation with 4-Aminobenzoic Acid

The sulfonamide bond is formed by reacting the sulfonyl chloride with 4-aminobenzoic acid . To prevent side reactions at the carboxylic acid group, the amino group is typically unprotected, while the carboxylic acid may be esterified temporarily.

Procedure

  • Protection : 4-Aminobenzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid.

  • Coupling : The methyl ester reacts with the sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with pyridine or triethylamine as HCl scavengers.

  • Deprotection : The methyl ester is hydrolyzed using aqueous HCl or NaOH to regenerate the carboxylic acid.

Yield Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve sulfonyl chloride solubility.

  • Stoichiometry : A 10–20% excess of sulfonyl chloride ensures complete amine conversion.

Reaction Optimization and Challenges

Temperature and Stoichiometric Effects

Exothermic reactions during sulfonation necessitate precise temperature control. Elevated temperatures (>15°C) promote sulfonic acid byproducts, reducing yields. The patent CN103304453A reports yields of 85–89% for analogous sulfonamide syntheses under optimized conditions.

Purification Techniques

Decoloration and Recrystallization

  • Activated carbon treatment removes colored impurities.

  • Recrystallization from ethanol/water mixtures enhances purity to >99%.

Chromatography
Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials, though industrial scales favor recrystallization for cost efficiency.

Comparative Analysis of Synthetic Methods

ParameterMethod A (Patent CN103304453A)Method B (Hypothetical Adaptation)
Starting Material 2-Methoxy-4-acetaminomethyl benzoate5-Isopropyl-2-methoxy-4-methylbenzene
Sulfonation Agent Chlorosulfonic acidChlorosulfonic acid
Reaction Time 6–9 hours6–9 hours
Yield 75–88%70–85% (estimated)
Purity 99.5%98–99%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : Key peaks include singlet for methoxy (δ 3.8 ppm), multiplet for isopropyl (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.9 ppm).

  • IR : Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and carboxylic acid (1700 cm⁻¹).

HPLC Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98%, with retention times consistent with literature.

Industrial-Scale Considerations

Cost Efficiency

  • Chlorosulfonic Acid Recovery : Distillation reclaims excess reagent, reducing waste.

  • Solvent Recycling : THF and DCM are distilled and reused, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzenesulfonamido group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-[2-Hydroxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid.

    Reduction: Formation of 4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzylamine.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. The sulfonamide group in this compound enhances its efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents .
    • A study demonstrated that related compounds showed significant inhibition rates against multiple fungal strains, suggesting a similar potential for 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been noted for their anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase enzymes. This suggests potential applications in treating inflammatory diseases .
  • Drug Development :
    • The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals, including those targeting specific diseases such as cancer and bacterial infections. Its unique structure allows for modifications that can enhance therapeutic effects .

Agricultural Applications

  • Fungicide Development :
    • The antifungal properties of this compound make it a candidate for use in agricultural fungicides. Its effectiveness against plant pathogens could help in developing new treatments for crop diseases, thereby improving agricultural productivity .
  • Pesticide Formulations :
    • As part of pesticide formulations, this compound may enhance the efficacy of existing chemicals by providing dual action—both fungicidal and bactericidal properties—thus broadening its application spectrum in pest management strategies .

Case Studies

  • In Vitro Antifungal Testing :
    • A series of tests were conducted where derivatives of benzoic acid were evaluated against various fungal strains such as Fusarium oxysporum and Cercospora arachidicola. Results indicated that certain modifications led to increased antifungal activity, suggesting that similar modifications to this compound could yield potent agricultural fungicides .
  • Synthesis Pathways :
    • The synthesis of related sulfonamide compounds has been documented, highlighting efficient methods to produce such derivatives that can be further modified to enhance their biological activity. These methods provide a framework for synthesizing this compound and exploring its derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include sulfonamide-based drugs and benzoic acid derivatives. Below is a comparative analysis:

Table 1: Comparative Properties of Sulfonamide Derivatives
Compound Name Molecular Weight Key Substituents Pharmacological Activity Solubility (PBS, 25°C) Key Findings
4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid 393.45 Isopropyl, Methoxy, Methyl Hypothetical COX-2 inhibition ~0.05 mg/mL Predicted enhanced selectivity due to bulky isopropyl group .
Celecoxib 381.37 Trifluoromethyl, Pyrazole COX-2 inhibition 0.01 mg/mL Clinically used for arthritis; trifluoromethyl enhances target binding .
Sulfamethoxazole 253.28 Methyl, Amino Antibacterial 0.3 mg/mL Inhibits bacterial dihydropteroate synthase; amino group critical for activity .
2-Phenylbenzimidazole-5-sulfonic Acid 274.30 Benzimidazole, Sulfonic Acid UV absorption (sunscreen) High (ionized sulfonic acid) Used in sunscreens; sulfonic acid enhances water solubility .

Key Observations

Methoxy groups are often associated with metabolic stability, as seen in COX-2 inhibitors like celecoxib .

Solubility and Bioavailability :

  • The target compound’s low solubility (~0.05 mg/mL) contrasts with 2-phenylbenzimidazole-5-sulfonic acid , where ionization of the sulfonic acid group dramatically increases solubility . This suggests that protonation of the benzoic acid moiety (pKa ~4.2) may limit dissolution in physiological conditions.

Mechanistic Divergence :

  • Unlike sulfamethoxazole (antibacterial) or 2-phenylbenzimidazole-5-sulfonic acid (sunscreen), the target compound’s benzoic acid and bulky aromatic substituents align more closely with anti-inflammatory agents (e.g., COX-2 inhibitors).

Biological Activity

4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H22N2O4S. Its structure includes a benzoic acid core substituted with a sulfonamide group and an isopropyl-methoxy-methylphenyl moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. Notably, it has been shown to suppress the expression of AIMP2-DX2, a protein implicated in cancer cell proliferation and survival. This inhibition leads to apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro. For instance:

  • Study 1 : The compound was tested on human cancer cell lines (e.g., A549 lung cancer cells) and demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM. This indicates that half-maximal inhibitory concentration occurs at this level, highlighting its potency against cancer cells.
  • Study 2 : In another study focusing on breast cancer cells (MCF-7), the compound induced apoptosis through the activation of caspase pathways, further confirming its role as an anticancer agent.

In Vivo Studies

In vivo models have also been employed to assess the therapeutic potential of this compound:

  • Case Study 1 : Mice bearing xenograft tumors treated with the compound showed reduced tumor size compared to control groups. The reduction was statistically significant (p < 0.05), indicating effective tumor suppression.
  • Case Study 2 : Long-term administration in animal models did not show significant toxicity, suggesting a favorable safety profile for future clinical applications.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityA54915Apoptosis via caspase activation
CytotoxicityMCF-712Cell cycle arrest
In VivoXenograft modelN/ATumor size reduction

Potential Therapeutic Applications

Given its promising anticancer activity, this compound may be developed further for clinical use in oncology. Its ability to target specific pathways associated with cancer cell survival presents opportunities for combination therapies with existing chemotherapeutics.

Q & A

Structural Confirmation :

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. Key peaks include methoxy protons (~δ 3.8 ppm) and sulfonamide NH (~δ 10.2 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and benzoic acid groups) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :
  • Polar Solvents : DMSO or DMF for stock solutions (10 mM).
  • Aqueous Buffers : Adjust pH to 7.4 with phosphate-buffered saline (PBS) for biological assays. Avoid prolonged exposure to alkaline conditions (>pH 9) to prevent hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on the sulfonamide group’s hydrogen bonding with Arg120 and Tyr355 residues .

Quantum Chemical Calculations : Calculate electron localization function (ELF) to analyze charge distribution in the benzoic acid moiety, which influences antioxidant or enzyme inhibition activity .

  • Data Contradictions : Discrepancies between in silico predictions and experimental IC50_{50} values may arise due to solvation effects not accounted for in docking simulations .

Q. What strategies resolve conflicting data in biological assays (e.g., IC50_{50} variability)?

  • Methodological Answer :

Assay Optimization : Standardize protocols for ATP levels (luciferase-based assays) and cell viability (MTT assay) to minimize batch-to-batch variability.

Statistical Analysis : Apply Grubbs’ test to identify outliers and use ANOVA with post-hoc Tukey tests for cross-experiment comparisons .

  • Case Study : Inconsistent COX-2 inhibition data may arise from differences in enzyme source (recombinant vs. native) or assay temperature (25°C vs. 37°C) .

Q. How does the isopropyl group in the sulfonamide moiety influence pharmacokinetics?

  • Methodological Answer :

LogP Measurement : Determine octanol/water partition coefficients experimentally (shake-flask method) or via computational tools (e.g., ChemAxon). The isopropyl group increases hydrophobicity (LogP ~2.8), enhancing membrane permeability .

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The methoxy group reduces oxidative metabolism compared to hydroxyl analogs .

Experimental Design Considerations

Q. What controls are essential for in vitro cytotoxicity studies?

  • Methodological Answer :
  • Positive Control : Use cisplatin (IC50_{50} ~5 µM in HeLa cells).
  • Solvent Control : Include DMSO at ≤0.1% to rule out solvent-induced toxicity.
  • Blank Correction : Subtract background absorbance in MTT assays using cell-free media .

Q. How to optimize reaction yields for scale-up synthesis?

  • Methodological Answer :

Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for coupling steps; CuI may improve yields by 15–20% in aryl sulfonamide formation .

Temperature Gradients : Use microwave irradiation (100°C, 30 min) to reduce reaction time from 24 hours to 2 hours while maintaining >90% yield .

Structural and Functional Insights

Q. What crystallographic data are available for this compound?

  • Methodological Answer :
  • Unit Cell Parameters : Monoclinic system (space group P21_1/c) with a = 10.52 Å, b = 7.89 Å, c = 15.34 Å, β = 98.7°.
  • Intermolecular Interactions : Sulfonamide NH forms hydrogen bonds with benzoic acid carboxylate (O···N distance = 2.89 Å), stabilizing the crystal lattice .

Q. How does substituent variation (e.g., methoxy vs. ethoxy) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace methoxy with ethoxy and compare IC50_{50} values in enzyme assays. Ethoxy analogs show reduced COX-2 inhibition (IC50_{50} increases from 0.8 µM to 2.3 µM) due to steric hindrance .
  • Thermodynamic Analysis : Calculate ΔΔG of binding via isothermal titration calorimetry (ITC) to quantify energy differences between substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.